5-Chlorothiophene-2-carboxamide

Descripción general

Descripción

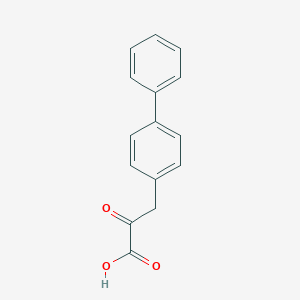

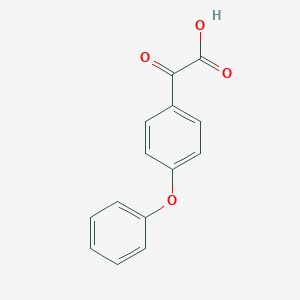

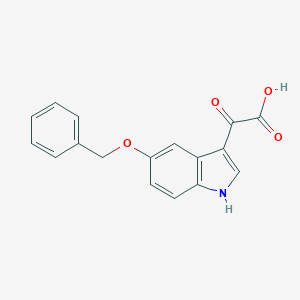

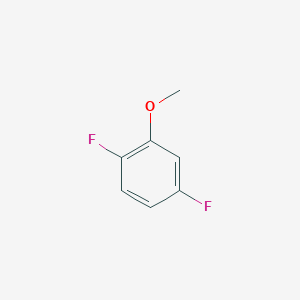

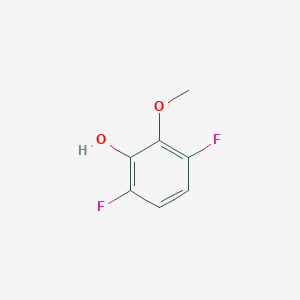

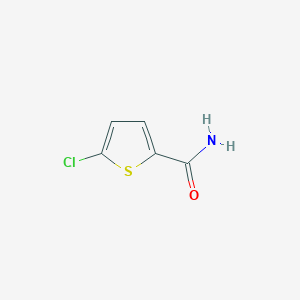

5-Chlorothiophene-2-carboxamide is a thiophene derivative . Its IUPAC name is 5-chloro-1H-1lambda3-thiophene-2-carboxamide . The molecular weight of this compound is 162.62 .

Synthesis Analysis

The synthesis of 5-Chlorothiophene-2-carboxamide involves several steps . One method involves the use of acetic anhydride . Another method involves a multistep reaction with FSO3Me, CH2Cl2, N2H4*H2O, and NaNO2 . The yield of the reaction varies depending on the conditions and the method used .Molecular Structure Analysis

The molecular structure of 5-Chlorothiophene-2-carboxamide consists of 9 heavy atoms and 5 aromatic heavy atoms . The InChI Key for this compound is OMOBWMBJNNCUFO-UHFFFAOYSA-N .Chemical Reactions Analysis

5-Chlorothiophene-2-carboxamide can undergo various chemical reactions. For instance, it can react with 1,3-dichloroacetone to give 4-chloromethyl-2-(5-chloro-2-thienyl)oxazole . The yield of this reaction was reported to be 51% .Physical And Chemical Properties Analysis

5-Chlorothiophene-2-carboxamide is a powder solid with a light yellow appearance . The compound is soluble, with a solubility of 0.806 mg/ml . It has a high GI absorption and is BBB permeant .Aplicaciones Científicas De Investigación

Biochemistry: Enzyme Inhibition Studies

In biochemistry, 5-Chlorothiophene-2-carboxamide has been used in enzyme inhibition studies. It has been shown to bind to enzymes like thrombin, which plays a crucial role in the blood coagulation cascade. The study of its binding affinity and mechanism can provide insights into the development of new anticoagulant drugs .

Safety and Hazards

5-Chlorothiophene-2-carboxamide is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause an allergic skin reaction . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and washing face, hands, and any exposed skin thoroughly after handling .

Mecanismo De Acción

Target of Action

5-Chlorothiophene-2-carboxamide is a derivative of thiophene-2-carboxamide aeruginosa) .

Mode of Action

Based on the information about its derivatives, it can be inferred that it might interact with bacterial cells, leading to their inhibition .

Biochemical Pathways

Given its potential antibacterial activity, it may interfere with essential biochemical pathways in bacteria, leading to their inhibition .

Pharmacokinetics

Some physicochemical properties are known . It has high GI absorption and is BBB permeant . Its lipophilicity (Log Po/w) is 1.58 , which could influence its distribution and bioavailability.

Result of Action

Based on the known effects of its derivatives, it can be inferred that it may lead to the inhibition of bacterial growth .

Action Environment

Like most chemical compounds, its stability, efficacy, and mode of action could potentially be influenced by factors such as temperature, ph, and presence of other compounds .

Propiedades

IUPAC Name |

5-chlorothiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClNOS/c6-4-2-1-3(9-4)5(7)8/h1-2H,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMOBWMBJNNCUFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Cl)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10409141 | |

| Record name | 5-chlorothiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10409141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chlorothiophene-2-carboxamide | |

CAS RN |

22353-82-8 | |

| Record name | 5-chlorothiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10409141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the biological significance of incorporating 5-Chlorothiophene-2-carboxamide into chalcone derivatives?

A1: Research suggests that incorporating 5-Chlorothiophene-2-carboxamide into chalcone structures can enhance their antibacterial activity. A study synthesized a series of novel chalcone derivatives with 5-Chlorothiophene-2-carboxamide as a base structure. [] These derivatives exhibited promising antibacterial activity against various bacterial strains, including E. coli, P. aeruginosa, and S. aureus. [] This suggests that 5-Chlorothiophene-2-carboxamide could be a valuable building block for developing new antibacterial agents.

Q2: How do researchers predict the pharmacological properties of 5-Chlorothiophene-2-carboxamide derivatives?

A2: Researchers utilize in silico investigations, specifically focusing on ADME (absorption, distribution, metabolism, and excretion) properties, to predict the pharmacokinetic behavior of synthesized 5-Chlorothiophene-2-carboxamide derivatives. [] This computational approach helps to streamline the drug discovery process by identifying promising candidates early on and guiding further experimental investigations.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.